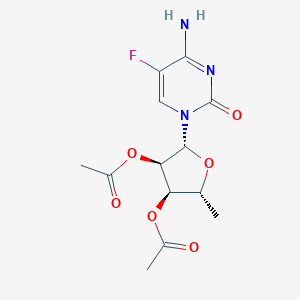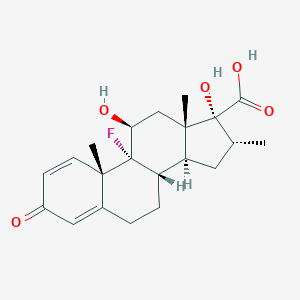
2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
Vue d'ensemble
Description
A metabolite of Capecitabine.
Mécanisme D'action
Target of Action
The primary target of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine is the cellular machinery involved in DNA replication . This compound is a prodrug of the active antitumor agent 5-FU , and an intermediary metabolite of capecitabine .
Mode of Action
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine interacts with its targets by being metabolized into 5-fluorouracil (5-FU) . This conversion involves a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR) .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA replication . The metabolite 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition disrupts DNA replication, leading to cell death and providing the compound’s antitumor effects .
Pharmacokinetics
The pharmacokinetics of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine are influenced by its ADME properties . The compound is soluble in methanol , suggesting it may have good absorption and distribution characteristics.
Result of Action
The result of the compound’s action is the inhibition of DNA replication , leading to cell death . This makes 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine effective as an antitumor agent .
Action Environment
The action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 0-10°C . Additionally, the compound’s efficacy could potentially be influenced by factors such as the tumor’s microenvironment and the patient’s overall health status.
Analyse Biochimique
Biochemical Properties
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine plays a significant role in biochemical reactions. It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine
Cellular Effects
As a metabolite of the drug capecitabine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of capecitabine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
[4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBWNIUGNXJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine in the synthesis of Capecitabine?
A1: this compound serves as a crucial intermediate in the synthesis of Capecitabine, an antitumor agent. [] The compound undergoes amidation with n-pentyl chloroformate, followed by hydrolysis to yield Capecitabine. This synthetic route has been highlighted for its efficiency and suitability for industrial production. [, ]
Q2: How does the crystal structure of this compound influence its properties?
A2: The crystal structure of this compound is characterized by a network of intra and intermolecular hydrogen bonds. [] Notably, a unique three-center proton-bifurcated donor N-H···(O,F) hydrogen bond interaction, supported by a (C,N)-H···O bifurcated acceptor three-center hydrogen bond, has been observed. [] These interactions, along with Cg π-ring interactions involving a fluorine atom and the pyrimidine ring, significantly influence bond distances, angles, and torsion angles within the molecule, ultimately affecting its physical and chemical properties. []
Q3: Are there any alternative synthetic methods for producing this compound?
A3: Yes, research has explored alternative synthetic pathways for this compound. One such method involves using a trifluoromethanesulfonic acid trimethylsilyl ester catalyst as a silanization agent for 5-fluorocytosine. [] This approach has been reported to offer advantages in terms of yield, quality, and ease of operation, making it a promising alternative for large-scale production. []
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: Various analytical methods are used to characterize and quantify this compound. These include spectroscopic techniques such as 1H-NMR, IR, and MS, which provide structural information and confirm the identity of the compound. [] Additionally, chromatographic methods, particularly silica gel chromatography, are employed for purification and separation. []
Q5: What are the advantages of the synthesis method described in patent "this compound synthesis method"?
A5: The patent "this compound synthesis method" outlines a procedure that boasts fewer operational steps and reduced material loss. [] This is achieved by utilizing specific reagents and reaction conditions, such as the use of anhydrous tin tetrachloride and controlled temperature additions. [] These factors contribute to a more efficient and cost-effective synthesis process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)





![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
